(5E)-3-hydrazinyl-5-hydrazinylidene-5H-indeno[2,1-e][1,2,4]triazine
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Overview
Description
(5E)-3-hydrazinyl-5-hydrazinylidene-5H-indeno[2,1-e][1,2,4]triazine is a complex organic compound with a unique structure that includes both hydrazinyl and triazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-hydrazinyl-5-hydrazinylidene-5H-indeno[2,1-e][1,2,4]triazine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of hydrazine derivatives with triazine precursors under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-hydrazinyl-5-hydrazinylidene-5H-indeno[2,1-e][1,2,4]triazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazinyl groups, leading to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazine derivatives, while reduction can produce various hydrazine-modified compounds.
Scientific Research Applications
(5E)-3-hydrazinyl-5-hydrazinylidene-5H-indeno[2,1-e][1,2,4]triazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5E)-3-hydrazinyl-5-hydrazinylidene-5H-indeno[2,1-e][1,2,4]triazine involves its interaction with specific molecular targets. The hydrazinyl and triazine groups can form bonds with various biological molecules, affecting their function and activity. This interaction can modulate different biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(5E)-3-hydrazinyl-5-hydrazinylidene-5H-indeno[2,1-e][1,2,4]triazine: shares similarities with other hydrazinyl and triazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H9N7 |
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Molecular Weight |
227.23 g/mol |
IUPAC Name |
(5-diazenyl-1H-indeno[2,1-e][1,2,4]triazin-3-yl)hydrazine |
InChI |
InChI=1S/C10H9N7/c11-14-7-5-3-1-2-4-6(5)8-9(7)13-10(15-12)17-16-8/h1-4,11,16H,12H2,(H,15,17) |
InChI Key |
NWRJWSSGCBEDTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=NC(=NN3)NN)C(=C2C=C1)N=N |
Origin of Product |
United States |
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